molecular formula C19H20ClN7O B2830199 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-2-methylphenyl)piperazine-1-carboxamide CAS No. 1172827-00-7

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-2-methylphenyl)piperazine-1-carboxamide

Cat. No. B2830199
CAS RN: 1172827-00-7
M. Wt: 397.87
InChI Key: FWXPXMAQKONPNN-UHFFFAOYSA-N
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Description

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-2-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H20ClN7O and its molecular weight is 397.87. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-2-methylphenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-2-methylphenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel pyrazolopyrimidines derivatives, including the compound , have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. The synthesis process involved multiple steps, including condensation and treatment reactions, to form various derivatives. These compounds were then screened for cytotoxic activities against specific cancer cell lines and for their ability to inhibit 5-lipoxygenase. The structure-activity relationship was also discussed in this context (Rahmouni et al., 2016).

Anticancer and Anti-Inflammatory Applications

  • A study on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which are related to the compound of interest, revealed their potential as anti-inflammatory and analgesic agents. These compounds showed significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, making them potential candidates for further research in these areas (Abu‐Hashem et al., 2020).

Potential as Antiproliferative Agents

  • Research on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the compound , indicated their significant antiproliferative activity against various human cancer cell lines. The synthesis of these derivatives involved nucleophilic substitution reactions, and their anticancer potential was evaluated using the MTT assay method (Mallesha et al., 2012).

Molecular Interaction Studies

  • Molecular interaction studies of antagonist compounds related to 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-2-methylphenyl)piperazine-1-carboxamide with cannabinoid receptors have been conducted. These studies involved conformational analysis and pharmacophore models to understand the binding interactions with receptors, providing insights into the potential therapeutic applications of these compounds (Shim et al., 2002).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O/c1-14-15(20)4-2-5-16(14)24-19(28)26-10-8-25(9-11-26)17-12-18(22-13-21-17)27-7-3-6-23-27/h2-7,12-13H,8-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXPXMAQKONPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-2-methylphenyl)piperazine-1-carboxamide

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